N-[4-(diethylsulfamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-[4-(DIETHYLSULFAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a diethylsulfamoyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIETHYLSULFAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via sulfonylation reactions, often using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Diethylsulfamoyl Phenyl Group: This step involves the reaction of the piperidine derivative with 4-(diethylsulfamoyl)phenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIETHYLSULFAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfonic acids and related derivatives.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(DIETHYLSULFAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies exploring its interactions with biological molecules and potential bioactivity.
Mechanism of Action
The mechanism of action of N-[4-(DIETHYLSULFAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and overall reactivity.
2,2’-Bipyridyl: This compound shares some structural similarities but has distinct applications and properties.
Uniqueness
N-[4-(DIETHYLSULFAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine ring, thiophene sulfonyl group, and diethylsulfamoyl phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H27N3O5S3 |
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Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H27N3O5S3/c1-3-22(4-2)30(25,26)18-9-7-17(8-10-18)21-20(24)16-11-13-23(14-12-16)31(27,28)19-6-5-15-29-19/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,21,24) |
InChI Key |
GLVJBZYUPCFCST-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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